molecular formula C12H8F2O B14170138 5-Fluoro-2-(4-fluorophenyl)phenol CAS No. 578-97-2

5-Fluoro-2-(4-fluorophenyl)phenol

Cat. No.: B14170138
CAS No.: 578-97-2
M. Wt: 206.19 g/mol
InChI Key: PDQHFXZZJSNFBS-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-fluorophenyl)phenol is an aromatic compound characterized by the presence of fluorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-fluorophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing complex aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-fluorophenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to form different reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms or the phenol group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

5-Fluoro-2-(4-fluorophenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-fluorophenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, influencing their function. The fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenol: Similar in structure but lacks the additional fluorine atom on the phenyl ring.

    2-Fluorophenol: Another related compound with a single fluorine atom on the phenol ring.

    5-Fluoro-2-(4-chlorophenyl)phenol: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

5-Fluoro-2-(4-fluorophenyl)phenol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual fluorination can enhance the compound’s stability, making it more resistant to metabolic degradation and increasing its potential as a pharmaceutical agent .

Properties

CAS No.

578-97-2

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

5-fluoro-2-(4-fluorophenyl)phenol

InChI

InChI=1S/C12H8F2O/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7,15H

InChI Key

PDQHFXZZJSNFBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)O)F

Origin of Product

United States

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